![molecular formula C11H14O3 B6612460 Propyl 2-methoxybenzoate CAS No. 65542-79-2](/img/structure/B6612460.png)
Propyl 2-methoxybenzoate
Overview
Description
Propyl 2-methoxybenzoate, also known as 2-methoxybenzoic acid propyl ester, is an organic compound with the formula C10H12O3. It is a white crystalline solid with a faint odor. It is used in a variety of applications, including as an intermediate in the synthesis of other compounds, as a preservative in food and cosmetics, and as a reagent in scientific research. It is also used as a flavoring agent in food.
Scientific Research Applications
Isomerization Studies
Propyl 2-methoxybenzoate has been studied for its isomerization properties. Gopius et al. (1986) found that the isomerization rate constant of 2-bromo-l-propyl-p-methoxybenzoate is significantly greater than that for the corresponding esters of aliphatic acids, and this rate increases with solvent polarity (Gopius et al., 1986).
Antiviral Properties
1-Propyl-2-(α-methoxybenzyl)benzimidazole, a derivative of Propyl 2-methoxybenzoate, has shown protective action against virus infections in tissue culture and in vivo. O'sullivan et al. (1969) noted its effectiveness against various viruses including Coxsackie and rhinoviruses (O'sullivan et al., 1969).
Synthesis and Chemical Manipulation
Nguyen et al. (2006) demonstrated the utility of 2-methoxybenzoic acid (a related compound) for the one-pot preparation of various substituted 2-methoxybenzoic acids, which are not easily accessible by conventional means (Nguyen et al., 2006).
Antidiabetic Compounds
In research on antidiabetic compounds from Roylea cinerea, a compound named 4-methoxybenzo[b]azet-2(1H)-one was isolated and showed significant antidiabetic efficacy in in vitro and in vivo methods (Bhatt et al., 2018).
Photochemical Degradation
Gmurek et al. (2015) studied the photochemical degradation of hazardous water contaminants, including propyl paraben (a compound related to Propyl 2-methoxybenzoate), using ultraviolet C lamps. They found that both systems (with and without hydrogen peroxide) were very efficient in the degradation of these compounds (Gmurek et al., 2015).
properties
IUPAC Name |
propyl 2-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-11(12)9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMLBOVBRNMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608408 | |
Record name | Propyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-methoxybenzoate | |
CAS RN |
65542-79-2 | |
Record name | Propyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.